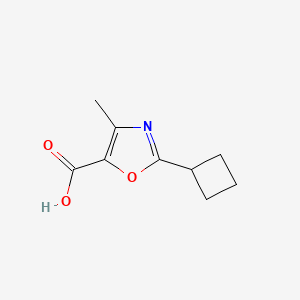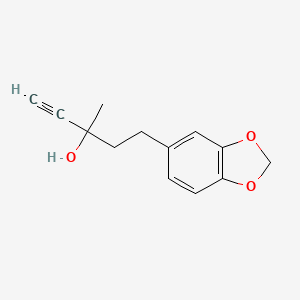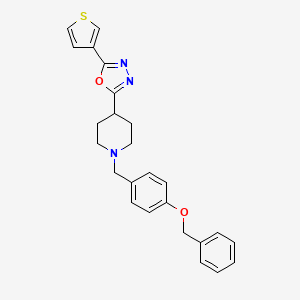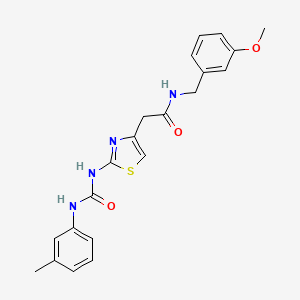![molecular formula C11H21Cl2N3O2S B3009080 4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride CAS No. 1171911-98-0](/img/structure/B3009080.png)
4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3O2S and its molecular weight is 330.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Tautomeric Forms
Sulfonamide derivatives, closely related to 4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride, are significant in bioorganic and medicinal chemistry. The molecular conformation or tautomeric forms of these molecules are directly related to their pharmaceutical and biological activities. Spectroscopic methods such as infrared and nuclear magnetic resonance have been employed to identify tautomeric forms of similar compounds (Erturk, Gumus, Dikmen, & Alver, 2016).
Molecular Interactions in Crystals and Solutions
Sulfonamides, including compounds similar to this compound, are studied for their molecular interactions in crystals and solutions. This includes analysis of crystal structures, thermodynamic functions of sublimation, solubility in various solvents, and the thermodynamics of solvation processes (Perlovich et al., 2008).
Chemotherapeutic Effects
Para-amino-benzene-sulfonamide derivatives, which are structurally related, have been studied for their specific chemotherapeutic effects in infections, particularly beta-hemolytic streptococcic infection. These studies contribute to understanding the mode of action of these substances (Long & Bliss, 1937).
Anticancer and Antioxidant Effects
Recent studies on benzene sulfonamide derivatives, which are structurally similar to this compound, have shown potential usage as anticancer agents. Molecular docking studies are utilized to analyze the binding energy and interactions with specific cancer cell lines, providing insights into their potential therapeutic applications (Mohamed et al., 2022).
Development of Receptor Antagonists
Sulfonamide structures are used in the development of receptor antagonists, demonstrating their potential in therapeutic applications. Innovations in synthesis methods have led to the discovery of compounds with high potency and selectivity for certain receptors (Yan et al., 2006).
Electrophysiological Activity
Studies have been conducted on N-substituted benzene-sulfonamides, showing significant electrophysiological activity. These compounds have shown potential as class III agents in cardiac electrophysiological assays (Morgan et al., 1990).
Antibacterial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. This research highlights the antimicrobial potential of sulfonamide compounds (Ghorab et al., 2017).
Polymeric Compound Modification
Amine compounds, including benzene sulfonamide derivatives, have been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their antibacterial and antifungal activities. These modifications suggest potential medical applications of these polymers (Aly & El-Mohdy, 2015).
Eigenschaften
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S.2ClH/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11;;/h4-7,13H,3,8-9,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHNAMMUMMMRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B3009000.png)
![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)
![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)
![5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3009006.png)




![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)



